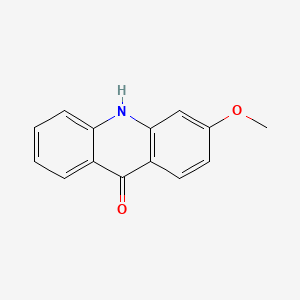
5-Oxoprolyltryptophan
Vue d'ensemble
Description
5-Oxoprolyltryptophan is a model substrate used for investigating the increase of serotonin at the cerebral level .
Molecular Structure Analysis
The molecular formula of 5-Oxoprolyltryptophan is C16H17N3O4. It has an exact mass of 315.12 and a molecular weight of 315.320 . The elemental composition includes Carbon (60.94%), Hydrogen (5.43%), Nitrogen (13.33%), and Oxygen (20.29%) .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 5-Oxoprolyltryptophan .Physical And Chemical Properties Analysis
5-Oxoprolyltryptophan has a density of 1.4±0.1 g/cm^3, a boiling point of 775.0±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.8 mmHg at 25°C. It has an enthalpy of vaporization of 118.3±3.0 kJ/mol and a flash point of 422.5±32.9 °C .Applications De Recherche Scientifique
Microbial Synthesis
5-Hydroxytryptophan (5-HTP), closely related to 5-Oxoprolyltryptophan, plays a crucial role in various physiological functions and is used in treating several diseases. Its efficient microbial production through protein and metabolic engineering approaches is significant, as demonstrated by Lin, Sun, Yuan, and Yan (2014). They developed a method for the high-level production of 5-HTP from glucose, using Escherichia coli, which holds potential for large-scale applications (Lin, Sun, Yuan, & Yan, 2014).
Serotonin Synthesis and Psychological Implications
Spoont (1992) studied the role of 5-HTP in the central nervous system, highlighting its function as a modulator across behavioral contexts. This research suggests that deviations in 5-HT activity, involving 5-HTP, can influence behavior and potentially lead to pathological conditions like violence and aggression (Spoont, 1992).
Analytical Methodology in Biological Samples
The metabolism of tryptophan, from which 5-HTP is derived, is a critical indicator in various diseases. Cong et al. (2020) developed a surrogate analyte-based LC-MS/MS method for determining levels of tryptophan, 5-HTP, and their derivatives in biological samples. This methodology is crucial for diagnosing diseases in clinical and scientific research (Cong et al., 2020).
Mécanisme D'action
Target of Action
5-Oxoprolyltryptophan is a bioactive chemical . It is primarily used as a model substrate for investigating the increase of serotonin at the cerebral level .
Mode of Action
It is known to be involved in the regulation of serotonin levels in the brain . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological processes.
Biochemical Pathways
5-Oxoprolyltryptophan is believed to influence the serotonin pathway in the brain . Serotonin is synthesized from the amino acid tryptophan in a two-step process. First, tryptophan is converted into 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase. Then, 5-HTP is converted into serotonin by the enzyme aromatic L-amino acid decarboxylase. By acting as a substrate in this pathway, 5-Oxoprolyltryptophan may influence the production of serotonin.
Result of Action
The primary result of 5-Oxoprolyltryptophan’s action is an increase in serotonin levels in the brain . This can have various effects on mood, sleep, and other physiological processes.
Orientations Futures
Propriétés
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-14-6-5-12(18-14)15(21)19-13(16(22)23)7-9-8-17-11-4-2-1-3-10(9)11/h1-4,8,12-13,17H,5-7H2,(H,18,20)(H,19,21)(H,22,23)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMASWWWQRGQQC-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189501 | |
| Record name | 5-Oxoprolyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxoprolyltryptophan | |
CAS RN |
35937-24-7 | |
| Record name | 5-Oxoprolyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035937247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Oxoprolyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



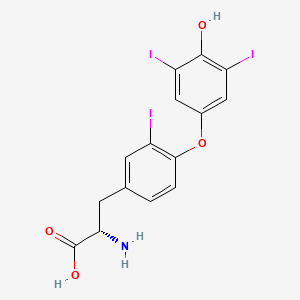

![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)


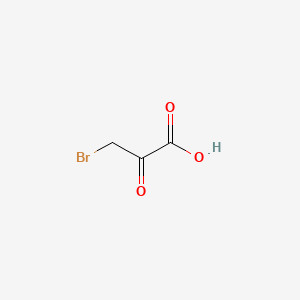
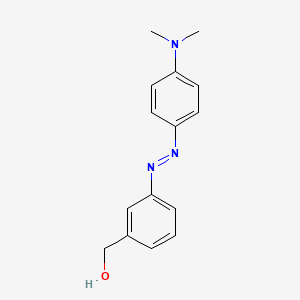
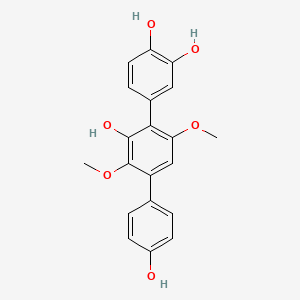
![N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1664599.png)
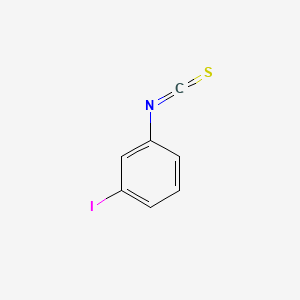
![2-[4-(3-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B1664601.png)
![N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide](/img/structure/B1664604.png)
![Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate](/img/structure/B1664606.png)
